molecular formula C11H12BrNO B5508412 7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime

7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime

Cat. No.: B5508412
M. Wt: 254.12 g/mol
InChI Key: FLIVZDHPXLXDIL-QBFSEMIESA-N
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Description

7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.01023 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex polycyclic compounds, including derivatives similar to "7-bromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one oxime," is a significant area of study. Researchers have developed methods for synthesizing such compounds through multiple steps, starting from readily available precursors. For example, a study by Marchand et al. (1989) detailed the synthesis of a hexanitropentacycloundecane through a seven-step process starting from a bis(ethylenedioxy) compound, highlighting the complex reactions involved in creating such structures (Marchand et al., 1989).

Chemical Reactivity and Transformations

Another aspect of research focuses on the reactivity and transformations of these cyclic compounds. For instance, the study of vinylidenecarbene-cycloalkyne equilibrium in the D3-trishomocubyl ring system by Marchand et al. (1998) explored the generation and trapping of cage-annulated vinylidenecarbenes, demonstrating the intricate reactivity patterns and stability considerations of such structures (Marchand et al., 1998).

Applications in Synthesis of Other Compounds

Further research extends to the application of these structures in the synthesis of other complex molecules. For example, Martins et al. (1993) reported the synthesis of 4-oxahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecane-3-carboxylic acid from a precursor closely related to the structure of interest, showcasing the utility of such compounds in creating even more complex chemical entities (Martins et al., 1993).

Properties

IUPAC Name

(NZ)-N-(7-bromo-4-pentacyclo[6.3.0.02,6.03,10.05,9]undecanylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-6-2-1-3-4(6)9-8(10)5(2)7(3)11(9)13-14/h2-10,14H,1H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIVZDHPXLXDIL-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C5C(C1C3C5=NO)C2C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C3C4C\5C(C1C3/C5=N/O)C2C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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